molecular formula C14H15N5 B3003674 N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1285277-23-7

N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue B3003674
Numéro CAS: 1285277-23-7
Poids moléculaire: 253.309
Clé InChI: AVQFPIFUTVMMOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis and Biological Evaluation

The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues, including pyrazolo[3,4-d]pyrimidine derivatives, has been optimized using microwave-accelerated condensation and Dimroth rearrangement. This method provides rapid access to a library of compounds with potential as Ser/Thr kinase inhibitors. The inhibitory potency of these compounds was tested against a panel of protein kinases, with some showing promise as pharmacological inhibitors of CK1 and CLK1 kinases .

Molecular Structure Analysis

The molecular structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was confirmed through various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis. This compound is a functionally disubstituted pyrazolo[3,4-d]pyrimidine with potential pharmacological activities .

Chemical Reactions Analysis

The nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produced a 4-substituted product, demonstrating the reactivity of this class of compounds towards nucleophiles. This reaction pathway could be useful for further functionalization of pyrazolo[3,4-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The pyrazolo[3,4-d]pyrimidines exhibit affinity for A1 adenosine receptors, as demonstrated by a series of analogues synthesized and tested using a binding assay. Substituents at the N1 and N5 positions were varied, with certain groups enhancing activity. The most potent compound in this series showed an IC50 of 6.4 x 10(-6) M for A1 receptors and was less potent at A2 receptors, indicating some selectivity .

Case Studies and Applications

The pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their potential as kinase inhibitors and adenosine receptor modulators. These studies provide a foundation for the development of new pharmacological agents targeting specific kinases or adenosine receptor subtypes. The synthesis methods and structural analyses contribute to a better understanding of the relationship between molecular structure and biological activity, which is crucial for the rational design of new therapeutic agents .

Applications De Recherche Scientifique

Synthesis and Characterization

  • The compound has been synthesized and characterized through various methods. Studies have focused on its synthesis, exploring different derivatives and their chemical properties. For instance, the synthesis and characterization of pyrazole derivatives, including their X-Ray crystal study and bioactivities, have been reported (Titi et al., 2020). Another study developed a practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the compound's flexibility in chemical synthesis (Ng et al., 2022).

Structural Analysis and Optimization

  • The compound's structure has been extensively analyzed. For example, the structure of N-methyl derivatives of 1H-pyrazolo[3,4-d]pyrimidines was established using various spectroscopic techniques, confirming the compound's structural integrity and potential for further modification (Ogurtsov & Rakitin, 2021). The optimization of these structures, particularly for medicinal applications, has also been a focus, as seen in studies targeting specific diseases like breast cancer (Zhang et al., 2016).

Potential Therapeutic Applications

  • While the details of therapeutic applications are beyond the scope of this response, it's important to note that the compound has been studied in the context of various biological activities. This includes its use in the preparation of compounds with potential pharmacological properties, such as in the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives (Rahmouni et al., 2014).

Pharmaceutical and Medicinal Chemistry

  • The compound's relevance in pharmaceutical and medicinal chemistry is highlighted by its inclusion in the synthesis of various heterocyclic compounds, demonstrating its versatility and potential as a building block for more complex molecules (Trilleras et al., 2008). The design and synthesis of related compounds for specific medical applications, such as targeting cancer cells or inhibiting specific enzymes, have been a significant area of research (Harden et al., 1991).

Propriétés

IUPAC Name

N-methyl-1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-10-4-3-5-11(6-10)8-19-14-12(7-18-19)13(15-2)16-9-17-14/h3-7,9H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQFPIFUTVMMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1285277-23-7
Record name N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.